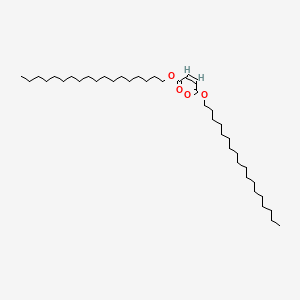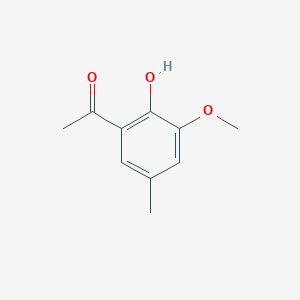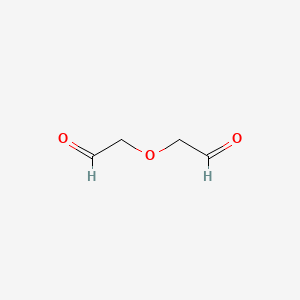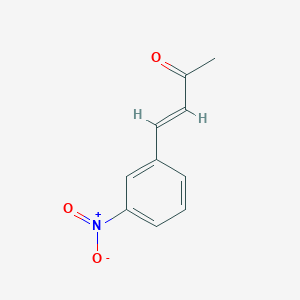
Maleic acid, dioctadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleic acid, dioctadecyl ester, also known as dioctadecyl maleate, is an organic compound with the molecular formula C₄₀H₇₆O₄. It is an ester derived from maleic acid and octadecanol. This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and its applications in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maleic acid, dioctadecyl ester, is typically synthesized through an esterification reaction between maleic acid and octadecanol. The reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Maleic acid+Octadecanol→Maleic acid, dioctadecyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. The final product is purified through various techniques, such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Maleic acid, dioctadecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield maleic acid and octadecanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Maleic acid and octadecanol.
Reduction: Octadecanol and other alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Maleic acid, dioctadecyl ester, finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of lipid membranes due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of maleic acid, dioctadecyl ester, primarily involves its interaction with hydrophobic environments. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and stability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid, dioctyl ester: Similar in structure but with shorter hydrocarbon chains.
Maleic acid, diethyl ester: Even shorter chains, leading to different physical properties.
Fumaric acid, dioctadecyl ester: An isomer with a trans configuration, affecting its reactivity and applications.
Uniqueness
Maleic acid, dioctadecyl ester, is unique due to its long hydrocarbon chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in the study of biological membranes and in the formulation of hydrophobic compounds .
Eigenschaften
CAS-Nummer |
7516-70-3 |
|---|---|
Molekularformel |
C40H76O4 |
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
dioctadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+ |
InChI-Schlüssel |
XHSDDKAGJYJAQM-ULDVOPSXSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
| 7516-70-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















